![molecular formula C7H11ClN4O2 B1430692 methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1461715-73-0](/img/structure/B1430692.png)
methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Overview
Description
The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . It also contains a carboxylate ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Chemical Reactions Analysis
The azetidine ring is known to participate in various chemical reactions, including ring-opening reactions, substitutions, and additions . The 1,2,3-triazole ring is generally stable under a wide range of conditions, but can participate in certain reactions such as nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could increase its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Research
Azetidine derivatives have been explored for their potential as structural analogues for 4-aminobutanoic acid (GABA) and as positive allosteric modulators of GABA A receptors, which could be relevant for the development of new pharmaceuticals .
Organic Synthesis
1,2,3-Triazoles, which are structurally related to the compound , have found broad applications in drug discovery, organic synthesis, polymer chemistry, and more .
Biological Activity
Compounds containing the 1,2,3-triazole ring have been associated with various biological properties such as antimicrobial activity against different bacteria and antiproliferative activity against cancer cells .
Mechanism of Action
Target of Action
Compounds with similar structures, such as azetidine derivatives, have been found to interact with various biological targets, indicating a broad range of potential activities .
Mode of Action
Based on its structural similarity to other azetidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Azetidine derivatives have been found to interact with various biochemical pathways, suggesting a potential for diverse biological effects .
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability and metabolic stability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
methyl 1-(azetidin-3-yl)triazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXUHRFNUMHUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461715-73-0 | |
Record name | methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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